molecular formula C13H19BrClNO B1668062 Bromhydrate de bupropion CAS No. 905818-69-1

Bromhydrate de bupropion

Numéro de catalogue: B1668062
Numéro CAS: 905818-69-1
Poids moléculaire: 320.65 g/mol
Clé InChI: WSTCENNATOVXKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Bupropion hydrobromide primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

Bupropion hydrobromide is a norepinephrine/dopamine-reuptake inhibitor (NDRI). It exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects .

Biochemical Pathways

Bupropion hydrobromide affects the biochemical pathways of norepinephrine and dopamine. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their downstream effects . When used as an aid to smoking cessation, bupropion is thought to inhibit dopamine reuptake, which is involved in the reward pathways associated with nicotine .

Pharmacokinetics

Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . It is extensively metabolized by the liver, primarily via the CYP2B6 enzyme to its primary active metabolite, hydroxybupropion . CYP2B6 and CYP2C19 were found to be minor elimination pathways, contributing to only 23% and 5% of total bupropion clearance . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) .

Result of Action

The molecular and cellular effects of bupropion’s action are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of norepinephrine and dopamine, bupropion increases the levels of these neurotransmitters in the synaptic cleft, enhancing their downstream effects . This results in improved mood and reduced cravings for nicotine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bupropion hydrobromide. For instance, the synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies has been reported . Furthermore, inflammation has been linked to antidepressant resistance, and research suggests that bupropion causes inflammation and worsens depressive symptoms . Therefore, it is suggested that bupropion should be co-administered with anti-inflammatory medications, at least in patients with inflammatory conditions .

Analyse Biochimique

Biochemical Properties

Bupropion hydrobromide exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion hydrobromide binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Cellular Effects

Bupropion hydrobromide’s effects on cells are primarily related to its impact on neurotransmitter uptake. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of bupropion hydrobromide involves the inhibition of neurotransmitter reuptake. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that bupropion hydrobromide has a half-life of 11–21 hours , indicating that its effects can persist for a significant period after administration.

Dosage Effects in Animal Models

In animal models, bupropion hydrobromide at a dose of 40 mg/kg significantly reduced acetic acid-induced abdominal writhes and also was effective in suppression of formalin-induced behavior and showed significant analgesia in hot plate test .

Metabolic Pathways

Bupropion hydrobromide is metabolized extensively in the liver by the cytochrome P450 enzyme CYP2B6, producing three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .

Transport and Distribution

It is known that bupropion hydrobromide has a volume of distribution of approximately 20–47 L/kg, indicating that it is widely distributed in the body .

Subcellular Localization

Given its mechanism of action, it is likely that bupropion hydrobromide is localized to the synaptic cleft in neurons, where it can interact with the norepinephrine and dopamine transporters .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du bromhydrate de bupropion implique plusieurs étapes. Une méthode commence par la m-chloropropiophénone comme matière première, qui subit une bromination avec du bromure de sodium, de l'acide sulfurique et du peroxyde d'hydrogène dans un solvant halohydrocarboné aqueux pour préparer un intermédiaire bromé. Cet intermédiaire est ensuite réagi avec la tert-butylamine pour produire le bupropion . L'étape finale implique la conversion du bupropion en sa forme de sel bromhydrate.

Méthodes de production industrielle

La production industrielle du this compound implique le chauffage du cristal I de this compound ou d'un mélange de cristal I et de cristal II à 150-210 °C pendant 0,5 à 10 heures, suivi d'un refroidissement à température ambiante. Cette méthode assure la conversion de la matière première en la forme cristalline souhaitée sans produire de nouvelles impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le bromhydrate de bupropion subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le bromure de sodium, l'acide sulfurique, le peroxyde d'hydrogène et la tert-butylamine . Les conditions impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir les voies réactionnelles souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le bupropion et sa forme de sel bromhydrate. Pendant la dégradation, le bupropion peut former des métabolites tels que l'hydroxybupropion, le thréohydrobupropion et l'érythrohydrobupropion .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant la recapture de la noradrénaline et de la dopamine, augmentant ainsi leurs niveaux dans la fente synaptique et prolongeant leur action au sein de la synapse neuronale . Il se lie au transporteur de la noradrénaline (NET) et au transporteur de la dopamine (DAT), qui sont ses principales cibles moléculaires . De plus, le bupropion agit comme un antagoniste de plusieurs récepteurs nicotiniques de l'acétylcholine, contribuant à son efficacité dans le sevrage tabagique .

Propriétés

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCENNATOVXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920317
Record name 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905818-69-1
Record name Bupropion hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905818-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 250 ml flask equipped with overhead stirrer and gas inlet was charged with 34 g of bupropion base and 138 ml of isopropanol. The solution was maintained under stirring while 13 g of gaseous HBr was introduced through the gas inlet in a time of 20′ while the internal temperature of the mixture raises from 25 to 40° C. During the gas addition a heavy white precipitate formed. At the end of the gas addition the temperature of the mixture was raised to reflux (80° C.), to get complete solution of the suspended solid. The temperature was then lowered to 25° C. in 1 hour and further lowered to 0-5° C. in 1 additional hour. The precipitate obtained was filtered and washed with 20 ml of cold isopropanol. The discharged wet solid was dried under vacuum (30 mmHg) in a static drier at 50° C. for 16 hours. 34 g of bupropion hydrobromide form I were obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion hydrobromide
Reactant of Route 2
Reactant of Route 2
Bupropion hydrobromide
Reactant of Route 3
Bupropion hydrobromide
Reactant of Route 4
Reactant of Route 4
Bupropion hydrobromide
Reactant of Route 5
Reactant of Route 5
Bupropion hydrobromide
Reactant of Route 6
Bupropion hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.